Xylitol - 87-99-0

Xylitol

Catalog Number: EVT-459466
CAS Number: 87-99-0
Molecular Formula: C5H12O5
Molecular Weight: 152.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xylitol is a five-carbon sugar alcohol, a natural carbohydrate found in small quantities in fruits and vegetables like plums, strawberries, cauliflower, and pumpkin []. It also occurs in human metabolism []. Xylitol plays a significant role in scientific research due to its unique properties, particularly its non-fermentability by oral bacteria and its potential health benefits.

Future Directions
  • Optimization of Xylitol Production: Continued research is needed to further optimize biotechnological xylitol production processes using various yeast strains and exploring more efficient and sustainable production methods [, ].
  • Understanding Xylitol Resistance: In-depth investigation of the mechanisms underlying xylitol resistance in bacteria like Streptococcus mutans is crucial to mitigate potential negative impacts of long-term xylitol use on oral microbiota [, , ].
  • Exploring New Applications: Expanding the potential applications of xylitol beyond its current uses in dental care and food science. For example, investigating its efficacy in preventing otitis media and its role in managing metabolic disorders requires further exploration [, ].
  • Genomic Studies: Applying genomic characterization techniques to understand the precise genetic factors influencing xylitol sensitivity and resistance in bacteria [].

Xylose

Relevance: Xylose is a direct precursor of xylitol, and its conversion to xylitol via chemical hydrogenation or microbial fermentation is extensively discussed in the provided papers. For instance, one paper mentions that "xylitol is a polyol derived from the hydrogenation of xylose monosaccharide" []. Another paper highlights the use of the yeast Debaryomyces hansenii for the conversion of xylose to xylitol [].

Glucose

Relevance: Several studies investigate the influence of glucose on xylitol production by microorganisms. Studies show that glucose can inhibit xylitol production by repressing the activity of xylose reductase, a key enzyme involved in converting xylose to xylitol. For instance, a study explores the effect of glucose concentration on xylitol production by D. hansenii and emphasizes the need to optimize glucose levels in the fermentation medium for efficient xylitol production [].

Xylitol 5-phosphate

Relevance: This compound explains the inhibitory mechanism of xylitol on the growth of S. mutans. The accumulation of xylitol 5-phosphate disrupts the energy metabolism of the bacteria, contributing to the anticariogenic properties of xylitol [].

Fructose

Relevance: Studies have shown that fructose can influence the toxicity of xylitol in some bacteria like Escherichia coli. The presence of fructose can prevent xylitol toxicity by competing for the same transport systems in these bacteria. This interaction is particularly relevant in understanding the mechanisms of xylitol toxicity and resistance in microorganisms []. One paper also showed that in a mixed carbohydrate environment, xylitol combined with fructose effectively reduced the formation of artificial plaque by Streptococcus mutans [].

Sorbitol

Relevance: Sorbitol serves as a comparison compound in many studies evaluating the efficacy of xylitol. While both are sugar alcohols, sorbitol does not exhibit the same degree of cariostatic properties as xylitol. Some studies show that sorbitol doesn’t have a long-term preventative effect on dental caries when compared to xylitol []. This difference highlights the unique properties of xylitol in inhibiting the growth and metabolism of cariogenic bacteria, especially Streptococcus mutans [, ].

Lactose

Relevance: One study investigated the combined effect of lactose and xylitol on bacterial fermentation. The findings suggest that xylitol can inhibit the fermentation of lactose by certain Streptococcus species, further supporting its role in caries prevention [].

Erythritol

Relevance: Erythritol, like sorbitol, is another commonly used sugar alcohol. A paper comparing the use of various sugar alcohols as replacements for sucrose in sponge cakes revealed that xylitol shared more similar quality characteristics with sucrose compared to erythritol [].

Maltitol

Relevance: Studies have investigated the combined use of maltitol with xylitol in food applications. For example, a paper examining strawberry jam found that a combination of 10% xylitol, 12.5% sorbitol, and 12.5% maltitol was the most preferred ratio for maintaining desired quality characteristics [].

D-Arabitol

Relevance: Similar to fructose, D-arabitol can induce the production of transport systems in certain bacteria. Research indicates that these transport systems, when derepressed, can contribute to xylitol toxicity in these bacterial strains, highlighting the complex interplay between sugar alcohols and bacterial metabolism [].

L-Xylulose

Relevance: L-xylulose is directly involved in the metabolic pathway of L-arabinose, which is linked to the activity of xylitol dehydrogenase enzymes in Aspergillus niger. This connection is significant as it elucidates the role of specific xylitol dehydrogenases in the broader context of pentose sugar metabolism [].

Source

Xylitol can be sourced from both natural and synthetic processes. Naturally, it is found in birch bark, corn cobs, and some berries. Industrially, it is produced through two main methods: chemical hydrogenation of xylose extracted from lignocellulosic biomass and biotechnological fermentation using specific microorganisms that convert xylose into xylitol.

Classification

Xylitol is classified as a sugar alcohol (or polyol), which is a type of carbohydrate. It falls under the category of sugar substitutes and is often used in products aimed at reducing calorie intake or managing blood sugar levels.

Synthesis Analysis

Methods

The industrial production of xylitol typically involves two primary methods: chemical synthesis and biotechnological fermentation.

Technical Details

The chemical method's efficiency can be hindered by the formation of by-products during hydrolysis, while biotechnological methods face challenges related to the detoxification of hydrolysates to improve fermentation yields .

Molecular Structure Analysis

Structure

Xylitol has a molecular structure characterized by five carbon atoms arranged in a chain with hydroxyl groups (-OH) attached to each carbon atom. The structural formula can be represented as:

C5H12O5\text{C}_5\text{H}_{12}\text{O}_5

Data

  • Molecular Weight: 152.15 g/mol
  • Melting Point: Approximately 92–96 °C
  • Solubility: Highly soluble in water, making it suitable for various applications.
Chemical Reactions Analysis

Reactions

Xylitol can undergo several chemical reactions typical of polyols:

  1. Hydrogenation: The conversion of xylose to xylitol involves the addition of hydrogen across the carbonyl group.
  2. Oxidation: Xylitol can be oxidized to form xylulose through the action of xylitol dehydrogenase enzymes .
  3. Fermentation: In microbial processes, xylitol can be further metabolized or secreted by yeast strains.

Technical Details

The efficiency of these reactions depends on factors such as temperature, pressure, and the presence of specific catalysts or enzymes.

Mechanism of Action

Process

The mechanism through which xylitol exerts its beneficial effects, particularly in dental health, involves several key processes:

  • Inhibition of Streptococcus mutans: Xylitol reduces the growth and acid production of this bacteria responsible for tooth decay.
  • Saliva Stimulation: It enhances saliva flow, which helps neutralize acids in the mouth.
  • Non-fermentability: Unlike sucrose, xylitol is not readily fermented by oral bacteria, leading to lower acid production.

Data

Studies indicate that regular consumption of xylitol can significantly reduce cavity formation compared to traditional sugars .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Taste: Sweet, similar to sucrose but with fewer calories
  • Odor: Odorless
  • Density: Approximately 1.52 g/cm³

Chemical Properties

  • pH Level: Neutral (pH around 7)
  • Stability: Stable under normal conditions but sensitive to high temperatures during processing.
  • Reactivity: Can participate in Maillard reactions when heated with amino acids.

Relevant analyses show that xylitol's low glycemic index makes it suitable for diabetic diets .

Applications

Xylitol has a wide range of applications across various industries:

  1. Food Industry:
    • Used as a sweetener in sugar-free products such as chewing gum, candies, and baked goods.
    • Acts as a humectant and stabilizer in food formulations.
  2. Pharmaceuticals:
    • Incorporated into formulations for cough syrups and lozenges due to its sweet taste and non-cariogenic properties.
  3. Dental Care Products:
    • Commonly found in toothpaste and mouthwashes aimed at reducing dental caries.
  4. Cosmetics:
    • Utilized in skin care products for its moisturizing properties.

The versatility and health benefits associated with xylitol make it an attractive alternative to traditional sugars across these applications .

Properties

CAS Number

87-99-0

Product Name

Xylitol

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?

InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N

Solubility

4.22 M
Very soluble in water, sparingly soluble in ethanol
Very soluble in water, pyridene, ethanol
642 mg/mL

Synonyms

Xylitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O

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